molecular formula C6H4ClNO B1585923 6-Chloronicotinaldehyde CAS No. 23100-12-1

6-Chloronicotinaldehyde

Cat. No.: B1585923
CAS No.: 23100-12-1
M. Wt: 141.55 g/mol
InChI Key: AFWWKZCPPRPDQK-UHFFFAOYSA-N
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Description

6-Chloronicotinaldehyde is an organic compound with the molecular formula C6H4ClNO. It is a white to yellow crystalline solid under normal temperature and pressure conditions. This compound is commonly used as an intermediate in organic synthesis due to its versatile reactivity. It is soluble in common organic solvents such as dichloromethane, chloroform, dimethyl sulfoxide, and ethyl acetate, and has some solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Chloronicotinaldehyde involves the reduction of 6-chloro-nicotinonitrile. The process typically includes the following steps:

  • Combine 6-chloro-nicotinonitrile with toluene and cool the solution to 0°C.
  • Add diisobutylaluminum hydride (DIBAL-H) dropwise to the solution and stir at 0°C for one hour.
  • Add methanol followed by aqueous sulfuric acid.
  • Stir the mixture at room temperature for one hour.
  • Wash the organic layers with Rochelle’s salt solution, sodium bicarbonate, and brine.
  • Dry the organic layers over magnesium sulfate, filter, and concentrate.
  • Purify the product by flash chromatography using a mixture of ethyl acetate and hexanes.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

6-Chloronicotinaldehyde undergoes various chemical reactions, including:

Oxidation:

  • The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction:

  • The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution:

  • The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, allowing the introduction of various functional groups such as aryl or alkyl groups through reactions like the Suzuki coupling.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Coupling reagents: Palladium catalysts for Suzuki coupling.

Major Products:

  • Carboxylic acids from oxidation.
  • Primary alcohols from reduction.
  • Substituted pyridines from nucleophilic substitution.

Scientific Research Applications

6-Chloronicotinaldehyde has a wide range of applications in scientific research:

Chemistry:

  • Used as an intermediate in the synthesis of various heterocyclic compounds.
  • Employed in the development of new pharmaceuticals and agrochemicals.

Biology:

  • Utilized in the study of enzyme inhibitors and receptor ligands.
  • Acts as a building block for the synthesis of biologically active molecules.

Medicine:

  • Investigated for its potential use in drug discovery and development.
  • Serves as a precursor for the synthesis of compounds with therapeutic properties.

Industry:

  • Used in the production of fine chemicals and specialty chemicals.
  • Employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloronicotinaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom on the pyridine ring can participate in substitution reactions, allowing the compound to interact with different biological pathways.

Comparison with Similar Compounds

6-Chloronicotinaldehyde can be compared with other similar compounds such as 6-Bromo-3-pyridinecarboxaldehyde and 5-Chloropyridine-2-carboxaldehyde . These compounds share similar structural features but differ in their reactivity and applications:

    6-Bromo-3-pyridinecarboxaldehyde: Contains a bromine atom instead of chlorine, which can affect its reactivity in substitution reactions.

    5-Chloropyridine-2-carboxaldehyde: Has the chlorine atom in a different position on the pyridine ring, leading to variations in its chemical behavior.

Uniqueness of this compound:

  • The specific positioning of the chlorine atom and the aldehyde group on the pyridine ring makes this compound a versatile intermediate for various synthetic applications.
  • Its unique reactivity profile allows for the synthesis of a wide range of derivatives with potential applications in different fields.

Properties

IUPAC Name

6-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-2-1-5(4-9)3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWWKZCPPRPDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377270
Record name 6-Chloronicotinaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23100-12-1
Record name 6-Chloronicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

Combine 6-chloro-nicotino-nitrile (1.00 g, 7.21 mmol) and toluene (24 mL). Cool the resulting solution at 0° C. and add DIBAL-H (1.0 M in toluene, 7.58 mL, 7.58 mmol) dropwise. Stir the resulting red solution at 0° C. for 1 h. Then, add methanol (2 mL) followed by H2SO4 (aq. 2.0 M, 6 mL). Stir for 1 h at rt. Add CHCl3:isopropanol (3/1, 15 mL) and wash with Rochelle's salt solution (20 mL), followed by NaHCO3 (20 mL) and brine. Dry the combined organic layers over magnesium sulfate, filter and concentrate. Purify by flash chromatography (EtOAc/hexanes 10%) to give the title compound (530 mg, 62%).
Quantity
1 g
Type
reactant
Reaction Step One
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24 mL
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reactant
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7.58 mL
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reactant
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Quantity
6 mL
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reactant
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2 mL
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solvent
Reaction Step Five
Yield
62%

Synthesis routes and methods II

Procedure details

At −78° C., a hexane solution (11.5 mL) of 1.59 M n-butyllithium was dropwise added to a diethyl ether solution (140 mL) of 5-bromo-2-chloropyridine (2.9 g). This was stirred at that temperature, then a diethyl ether solution (3 mL) of DMF (1.8 mL) was added thereto and stirred at that temperature for 3.5 hours. Aqueous saturated sodium hydrogencarbonate solution was added to the reaction liquid, and extracted with ethyl acetate. The organic layer was washed with saturated saline water, dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (ethyl acetate/hexane=1/9) to obtain the entitled compound (1.4 g).
Quantity
11.5 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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2.9 g
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1.8 mL
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3 mL
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Synthesis routes and methods III

Procedure details

In tetrahydrofuran (8 ml), 6-chloro-N-methoxy-N-methylnicotinamide (500 mg) was dissolved, followed by the dropwise addition of diisobutylaluminum hydride (a 0.95M hexane solution, 2.88 ml) at −78° C. in an argon gas atmosphere. The resulting mixture was stirred for 3 hours and then, at room temperature, for 2 hours. After the reaction mixture was cooled to −20° C., saturated aqueous NaCl solution (2 ml) was added thereto, followed by stirring for 30 minutes. The insoluble matter was filtered off. The residue was washed with ethyl acetate. The filtrate and the washing were combined together. The mixture was washed with saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure, whereby the title compound (346 mg, 98%) was obtained as a crude product. The product was provided for the subsequent reaction without purification.
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0 (± 1) mol
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2 mL
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500 mg
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8 mL
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Synthesis routes and methods IV

Procedure details

To a cooled 5° C., stirred solution of 2-chloro-5-cyanopyridine (25.0 grams) in anhydrous toluene (540 mL) was added a 1 M solution of diisobutylaluminum hydride (189 mL) over a 30 minute period. The resulting red-colored solution was treated with methanol (50 mL) and 2M sulfuric acid (150 mL), sequentially. The resulting biphasic solution was allowed to warm to ambient temperature and stirred for 1 hour. The reaction mixture was extracted with ethyl acetate, the combined organic layers were washed with saturated aqueous sodium bicarbonate and saturated aqueous brine. The organic phase was stirred over activated charcoal for 20 minutes, dried over anhydrous sulfate and concentrated in vacuo to afford the title compound as a light-yellow colored solid, 23.5 grams 1H NMR (400 MHz, CDCl3) δ=10.08 (s, 1H); 8.85 (s, 1H); 8.12(d, 1H); 7.50 (d, 1H).
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25 g
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540 mL
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189 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the electrochemical degradation of imidacloprid relate to 6-chloronicotinaldehyde?

A1: While the study primarily focuses on removing imidacloprid, it acknowledges the formation of byproducts during the electrochemical oxidation process []. Although not explicitly investigated, this compound is a documented degradation product of imidacloprid in various environmental conditions. Further research is needed to assess if this compound is formed during the specific electrochemical process described in this study and to evaluate its fate and potential toxicity.

Q2: What analytical methods could be employed to detect and quantify this compound during electrochemical degradation of imidacloprid?

A2: The study employs High-Performance Liquid Chromatography (HPLC) to monitor imidacloprid degradation []. To specifically detect and quantify this compound, the HPLC method could be coupled with a suitable detector like a UV-Vis spectrophotometer or a mass spectrometer. This would allow researchers to track the formation and degradation kinetics of this compound alongside the parent compound.

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